Glucobrassicin-1-Sulfonate is a sulfur-containing compound primarily found in cruciferous vegetables, particularly in the Brassica family. It is a derivative of glucobrassicin, which is one of the major glucosinolates. Glucosinolates are known for their potential health benefits, including anti-cancer properties, and are involved in plant defense mechanisms.
Glucobrassicin-1-Sulfonate is predominantly sourced from plants in the Brassica genus, such as broccoli, Brussels sprouts, and cabbage. These plants synthesize glucosinolates as secondary metabolites, which can be further modified to form sulfonated derivatives during metabolic processes.
Glucobrassicin-1-Sulfonate belongs to the class of compounds known as glucosinolates. It is characterized by a glucose moiety attached to a sulfonated indole structure, which contributes to its biological activity.
The synthesis of glucobrassicin-1-sulfonate can occur through both natural biosynthetic pathways and synthetic chemical methods.
The molecular structure of glucobrassicin-1-sulfonate includes:
The molecular formula for glucobrassicin-1-sulfonate can be represented as CHNOS, with a molar mass of approximately 319.35 g/mol.
Glucobrassicin-1-sulfonate participates in various chemical reactions that are essential for its biological activity:
These reactions often require specific conditions, such as pH adjustments and temperature control, to ensure optimal enzymatic activity and product stability.
The mechanism by which glucobrassicin-1-sulfonate exerts its effects involves:
Studies have shown that glucosinolates and their breakdown products can modulate cancer cell proliferation and apoptosis pathways .
Relevant analytical techniques for studying these properties include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which allows for precise quantification and identification .
Glucobrassicin-1-sulfonate has several applications in scientific research:
Glucobrassicin-1-sulfonate represents a structurally unique indole glucosinolate characterized by an unusual sulfonation at the N1 position of the indole ring. This modification differentiates it fundamentally from its parent compound, glucobrassicin (indol-3-ylmethyl glucosinolate). The core structure consists of a β-thioglucose group linked to a sulfonated (Z)-thiohydroximate moiety, with a side chain derived from tryptophan metabolism [1] [5]. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the sulfonate group's position at N1 rather than C2 or C3 of the indole ring, a distinction evident through characteristic chemical shift patterns. Specifically, the N1-sulfonation induces significant downfield shifts in the proton NMR spectrum compared to standard glucobrassicin, providing definitive evidence for the sulfonate group's location [5].
The molecular formula of glucobrassicin-1-sulfonate is C₁₆H₂₀N₂O₁₂S₂, reflecting the addition of SO₃ to glucobrassicin's base structure (C₁₆H₂₀N₂O₉S₂) [5]. This modification substantially increases the compound's molecular mass by approximately 80 Da and enhances its water solubility due to the highly polar sulfate group. Crystallographic studies reveal that the sulfonate group adopts a specific spatial orientation relative to the indole ring, potentially influencing its chemical reactivity and biological interactions [5]. The presence of this additional sulfonate group distinguishes glucobrassicin-1-sulfonate as one of the most structurally complex indole glucosinolates identified in nature.
Table 1: Structural Features of Glucobrassicin-1-Sulfonate vs. Glucobrassicin
Structural Feature | Glucobrassicin-1-Sulfonate | Glucobrassicin |
---|---|---|
Molecular Formula | C₁₆H₂₀N₂O₁₂S₂ | C₁₆H₂₀N₂O₉S₂ |
Sulfonation Site | N1 position of indole ring | None |
Key NMR Shifts (H-indole) | Downfield shifted (~8.0-8.5 ppm) | ~7.5-7.7 ppm |
Water Solubility | High | Moderate |
Molecular Mass | ~520 g/mol | ~440 g/mol |
Crystallization Form | Crystalline potassium salt | Various salt forms |
Glucobrassicin-1-sulfonate biosynthesis occurs through a specialized branch of the indole glucosinolate pathway predominantly documented in Isatis tinctoria (woad), with distribution across select Brassica species. The pathway initiates with the conversion of tryptophan to indole-3-acetaldoxime, catalyzed by cytochrome P450 enzymes CYP79B2 and CYP83B1 [3] [9]. This intermediate undergoes conjugation with glutathione, followed by sequential modifications including cleavage, glucosylation, and sulfonation to form the core glucosinolate structure. The critical sulfonation step at the indole N1 position distinguishes glucobrassicin-1-sulfonate biosynthesis from standard glucobrassicin formation and involves a specific sulfotransferase enzyme that utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor [5] [6].
Tissue-specific biosynthesis studies reveal that glucobrassicin-1-sulfonate accumulates preferentially in photosynthetic tissues, with woad leaves containing concentrations exceeding 200 mg/kg fresh weight – levels significantly higher than those of neoglucobrassicin (approximately 69 mg/kg) in the same tissue [5]. Environmental factors, particularly pathogen challenge and abiotic stress, substantially upregulate biosynthetic genes encoding the specific sulfotransferase responsible for N1 modification. Transcriptomic analyses of transgenic Brassica rapa overexpressing CYP79B2 and CYP83B1 demonstrate coordinated upregulation of sulfotransferase genes, suggesting coregulation within the indole glucosinolate pathway [3]. This stress-inducible biosynthesis pattern positions glucobrassicin-1-sulfonate as a significant component in plant chemical defense systems.
Fig. 1: Biosynthetic Pathway of Glucobrassicin-1-Sulfonate
Tryptophan│↓ CYP79B2/CYP79B3Indole-3-acetaldoxime│↓ CYP83B1S-alkyl-thiohydroximate│↓ (GS-X hydrolysis, glucosyltransferase)Glucobrassicin│↓ Specific sulfotransferase (PAPS-dependent)Glucobrassicin-1-sulfonate
The defining enzymatic modification in glucobrassicin-1-sulfonate biosynthesis is the sulfotransferase-mediated transfer of a sulfonate group to the indole nitrogen. This reaction exhibits strict regiospecificity for the N1 position, contrasting with the more common O-sulfonation observed in other glucosinolates. The enzyme responsible displays higher affinity for glucobrassicin than for other indole glucosinolates, explaining the compound's restricted distribution [5]. Biochemical characterization indicates this sulfotransferase belongs to a distinct subfamily within the plant cytosolic sulfotransferases, with optimal activity at pH 7.5-8.0 and dependence on divalent cations for full activity [6].
Chain elongation mechanisms observed in aliphatic glucosinolates are notably absent in glucobrassicin-1-sulfonate biosynthesis. Unlike methionine-derived glucosinolates that undergo iterative methylene additions to their side chains, the tryptophan-derived indole glucosinolates maintain their basic C₂ side chain structure [1] [10]. The absence of chain elongation preserves the fundamental indole architecture while allowing specialized modifications like N1-sulfonation. Myrosinase-mediated hydrolysis studies demonstrate that despite the N1-sulfonation, glucobrassicin-1-sulfonate remains a substrate for thioglucosidases, yielding degradation products similar to those derived from glucobrassicin [5]. However, the sulfonate group significantly influences the kinetics of hydrolysis and the stability of the resulting aglycone.
Glucobrassicin-1-sulfonate displays distinctive structural and functional characteristics when compared to conventional indole glucosinolates. Unlike glucobrassicin (indol-3-ylmethyl glucosinolate) and neoglucobrassicin (1-methoxyglucobrassicin), glucobrassicin-1-sulfonate features a sulfonate group directly attached to the indole nitrogen rather than a methoxy group or unmodified nitrogen [5]. This structural difference profoundly influences chemical behavior: while neoglucobrassicin's methoxy group enhances stability, the sulfonate group in glucobrassicin-1-sulfonate confers greater polarity and alters hydrolysis kinetics. Enzymatic degradation of glucobrassicin-1-sulfonate produces thiocyanate ions, classifying it among plant goitrogens alongside progoitrin and epiprogoitrin [5].
The distribution patterns of these compounds also differ substantially. Glucobrassicin is ubiquitous across Brassicaceae species, found in broccoli, cabbage, and Brussels sprouts at concentrations ranging from 0.2-19.5 μmol/g dry weight depending on tissue type and cultivar [1] [6]. In contrast, glucobrassicin-1-sulfonate demonstrates restricted occurrence, with significant quantities identified primarily in Isatis tinctoria (woad) and trace amounts in certain Brassica cultivars [5]. This limited distribution suggests a specialized ecological role rather than a universal defense mechanism. Functional studies indicate that despite structural differences, glucobrassicin-1-sulfonate maintains biological activities parallel to other indole glucosinolates, particularly in plant-microbe interactions and herbivore deterrence [3] [5].
Table 2: Comparative Analysis of Major Indole Glucosinolates
Property | Glucobrassicin-1-Sulfonate | Glucobrassicin | Neoglucobrassicin |
---|---|---|---|
Side Chain | Indol-3-ylmethyl | Indol-3-ylmethyl | 1-Methoxyindol-3-ylmethyl |
Modification | N1-sulfonation | Unmodified | 1-methoxylation |
Molecular Formula | C₁₆H₂₀N₂O₁₂S₂ | C₁₆H₂₀N₂O₉S₂ | C₁₇H₂₂N₂O₁₀S₂ |
Enzymatic Degradation Products | Thiocyanate, indole derivatives | Indole-3-carbinol, ascorbigen | 1-Methoxyindole-3-carbinol |
Concentration in Leaves | Up to 200 mg/kg FW* | 0.6-129.9 μmol/g DW** | 69 mg/kg FW* |
Plant Distribution | Primarily Isatis tinctoria | Ubiquitous Brassicaceae | Common Brassicaceae |
Fresh weight (FW) values from [5]; *Dry weight (DW) ranges across species from [1] [3]
The N1-sulfonate modification profoundly alters the compound's spectroscopic signature compared to other indole glucosinolates. Infrared spectroscopy reveals distinctive S=O stretching vibrations at 1180-1200 cm⁻¹ and S-O stretching at 1040-1060 cm⁻¹, absent in glucobrassicin and neoglucobrassicin [5]. Mass spectrometric analysis shows a characteristic fragment pattern with loss of SO₃ (80 Da) under collision-induced dissociation, providing a diagnostic tool for identification. These analytical distinctions facilitate the unambiguous detection of glucobrassicin-1-sulfonate in complex plant matrices, revealing its presence in previously unexamined Brassicales species and informing chemotaxonomic studies of glucosinolate diversity [6].
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